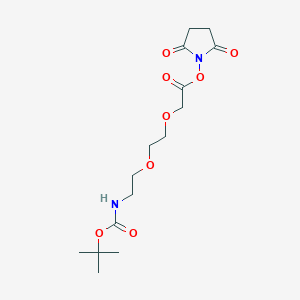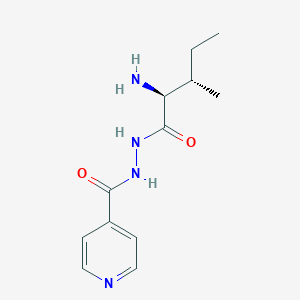![molecular formula C16H13N3 B1416474 (6-甲基-2-苯基-咪唑并[1,2-a]吡啶-3-基)-乙腈 CAS No. 885272-76-4](/img/structure/B1416474.png)
(6-甲基-2-苯基-咪唑并[1,2-a]吡啶-3-基)-乙腈
描述
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile is a useful research compound. Its molecular formula is C16H13N3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌剂
咪唑并[1,2-a]吡啶衍生物作为抗癌剂的潜力已被广泛研究。其核心结构对各种癌细胞系(包括乳腺癌细胞)显示出显著的活性。 例如,某些衍生物已显示出有效的抗增殖作用,其中一种化合物对MCF7和MDA-MB-231细胞系的IC50值分别为1.6和22.4 μM 。这表明(6-甲基-2-苯基-咪唑并[1,2-a]吡啶-3-基)-乙腈可能是开发新型抗癌疗法的宝贵支架。
抗结核活性
研究强调了咪唑并[1,2-a]吡啶类似物在对抗结核病(TB)中的重要性。 这些化合物对多重耐药结核病(MDR-TB)和广泛耐药结核病(XDR-TB)显示出显著的活性 。利用该支架开发新的结核病药物对于应对结核病带来的全球健康挑战至关重要。
光电器件
咪唑并[1,2-a]吡啶的芳香杂环在材料科学中应用前景广阔,特别是在光电器件中。 近年来报道的创新应用使其在该领域具有潜力,包括用于共聚焦显微镜和成像的传感器和发射器 。
制药应用
咪唑并[1,2-a]吡啶部分存在于许多活性药物成分中。它存在于唑咪啶(抗溃疡)、唑吡坦(用于治疗失眠)和沙立哌啶(镇静和抗焦虑)等药物中。 这表明该支架在药物化学中的多功能性 。
荧光探针
咪唑并[1,2-a]吡啶衍生物已被用作荧光探针,用于体外和体内测定汞离子和铁离子。 该应用在环境监测和生物成像领域尤其重要 。
有机合成
咪唑并[1,2-a]吡啶支架的直接功能化被认为是有机合成中最有效的策略之一。 该过程允许构建各种咪唑并[1,2-a]吡啶衍生物,这些衍生物可以进一步用于各种化学合成 。
作用机制
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety have been known to exhibit a broad range of biological activities . They have been used as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis agents .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine compounds have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Biochemical Pathways
Imidazo[1,2-a]pyridine compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Pharmacokinetics
Imidazole, a core component of the compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazo[1,2-a]pyridine compounds have been known to exhibit a broad range of biological activities .
Action Environment
The synthesis of similar compounds has been achieved under microwave irradiation, suggesting that heat may play a role in the compound’s stability .
生化分析
Biochemical Properties
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The compound’s interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
The effects of (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile on various cell types and cellular processes are profound. It has been observed to exhibit cytotoxic activity against cancer cell lines such as MCF-7 and HeLa . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival .
Molecular Mechanism
At the molecular level, (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s inhibition of COX-2 and the PI3K/Akt/mTOR pathway are key examples of its molecular action . Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, allowing for sustained biological activity . Long-term exposure to the compound has been associated with persistent inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic processes can affect the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile plays a crucial role in its activity and function. The compound has been found to localize in the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its biological effects .
属性
IUPAC Name |
2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-7-8-15-18-16(13-5-3-2-4-6-13)14(9-10-17)19(15)11-12/h2-8,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFSQUVGIKCXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC#N)C3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)

![(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol](/img/structure/B1416393.png)




![3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B1416402.png)


![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)
![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)

![3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid](/img/structure/B1416413.png)
